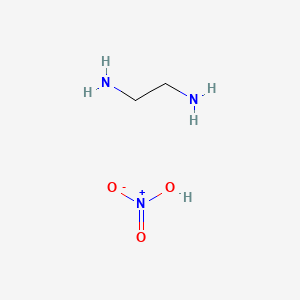

Ethylenediamine nitrate

Description

Properties

CAS No. |

57578-34-4 |

|---|---|

Molecular Formula |

C2H9N3O3 |

Molecular Weight |

123.11 g/mol |

IUPAC Name |

ethane-1,2-diamine;nitric acid |

InChI |

InChI=1S/C2H8N2.HNO3/c3-1-2-4;2-1(3)4/h1-4H2;(H,2,3,4) |

InChI Key |

HODPISPVTPCXIU-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Direct Synthesis of Ethylenediamine (B42938) Dinitrate (Diamine Salt)

Traditional methods for synthesizing ethylenediamine dinitrate often involve the direct addition of concentrated nitric acid to an ethylenediamine solution, a process that can be hazardous, particularly on a large scale. google.comgoogle.com Modern methodologies have been developed to circumvent these risks by avoiding the use of concentrated nitric acid. google.comosti.govosti.gov

A key innovation in the synthesis of ethylenediamine dinitrate involves the use of solvent extraction to safely transfer the nitrate (B79036) ion from an aqueous phase to an organic phase before reaction. google.com In this process, an acidic aqueous solution containing the nitrate ion is contacted with an organic solvent. google.comosti.govosti.gov The nitrate ion is extracted into the organic layer, which is then separated. This organic solution, now carrying the nitrate source, is subsequently reacted with ethylenediamine, leading to the precipitation of ethylenediamine dinitrate. google.com This approach allows for the use of more dilute nitric acid sources, including waste solutions, thereby enhancing safety and efficiency. google.com

To facilitate the transfer of the nitrate ion from the aqueous to the organic phase, high-molecular-weight, water-insoluble amines are employed as extracting agents. google.com These amines, when dissolved in a suitable organic solvent, react with the nitrate ion in the acidic aqueous solution to form an ion-pair salt that is soluble in the organic phase. google.comosti.govosti.gov The efficiency of this extraction is improved by selecting an organic solvent that ensures a rapid and complete separation of the two phases. google.com The water-insoluble amine acts as a vehicle, rendering the inorganic acid soluble in the organic medium where the subsequent reaction with ethylenediamine can be performed safely. google.com

The primary advantage of the solvent extraction methodology is the complete avoidance of concentrated nitric acid during the neutralization step with ethylenediamine. google.comosti.govosti.gov By first isolating the nitrate ion in an organic phase, the highly exothermic and potentially hazardous direct reaction between concentrated acid and the amine base is prevented. google.com Another approach involves neutralizing an aqueous solution of ethylenediamine with an acidic nitrate solution to form a solution of ethylenediamine dinitrate. google.com This solution can then be added to a non-aqueous liquid in which the product is insoluble, causing it to precipitate with a controlled particle size. google.com For instance, 70% nitric acid can be metered into a cooled aqueous ethylenediamine solution while maintaining the temperature between 20°C and 30°C. google.com

| Method | Key Reactants | Process Description | Primary Advantage |

| Solvent Extraction | Acidic aqueous nitrate solution, High-molecular-weight water-insoluble amine, Organic solvent, Ethylenediamine | Nitrate ion is extracted from the aqueous phase into the organic phase by the amine. The resulting organic solution is then reacted with ethylenediamine to precipitate the product. google.com | Avoids the use of concentrated nitric acid, making the process safer and more efficient. google.comosti.gov |

| Aqueous Neutralization & Precipitation | Aqueous ethylenediamine, Aqueous nitric acid (e.g., 70%), Non-aqueous precipitating liquid (e.g., methanol, ethanol) | Ethylenediamine is neutralized with nitric acid in an aqueous solution. This solution is then added to a non-aqueous liquid to precipitate the product. google.com | Avoids direct mixing of concentrated acid with pure amine; allows for particle size control. google.com |

Synthesis of Metal-Ethylenediamine Nitrate Coordination Complexes

Ethylenediamine is a potent bidentate ligand that readily forms stable chelate complexes with a variety of transition metals. When nitrate is the counter-ion, a range of metal-ethylenediamine nitrate coordination complexes can be synthesized.

The synthesis of cis-dichlorobis(ethylenediamine)rhodium(III) nitrate can be achieved as part of a synthetic route into the cis-bis(ethylenediamine)rhodium(III) series of compounds. researchgate.net A common and convenient precursor for this synthesis is an oxalato-complex. The oxalato ligand can be removed by reaction with protonic acids, such as hydrochloric acid, to yield the corresponding dichloro species. researchgate.net This provides a reliable pathway to form the cis-[Rh(en)₂Cl₂]⁺ cation, which can then be isolated as its nitrate salt. researchgate.net

Nickel(II) ions form a series of well-defined complexes with ethylenediamine, where the water molecules in the coordination sphere of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, are sequentially replaced by ethylenediamine ligands. homescience.net

Tris(ethylenediamine)nickel(II) Nitrate, Ni(en)₃₂: This vibrant violet complex is formed when three equivalents of ethylenediamine displace all six water ligands from the nickel(II) ion. chegg.commdpi.com The synthesis can be performed in various ways. One method involves the simple addition of ethylenediamine to a concentrated aqueous solution of nickel(II) nitrate until a purely violet solution is obtained. homescience.net Another approach is a solvent-free synthesis where liquid ethylenediamine is added directly to solid nickel(II) nitrate hexahydrate, causing an exothermic reaction and the formation of the purple complex. mdpi.comresearchgate.net The complex can also be prepared in an ethanol (B145695) solution by adding ethylenediamine to a solution of nickel(II) nitrate hexahydrate, which results in the precipitation of the crystalline product. mdpi.com

trans-Diaquabis(ethylenediamine)nickel(II) Nitrate, Ni(en)₂(H₂O)₂₂: This complex represents an intermediate stage in the substitution process, containing two ethylenediamine ligands and two water molecules in a trans configuration around the octahedral nickel(II) center. researchgate.net Its synthesis involves the reaction of nickel(II) nitrate with two equivalents of ethylenediamine in an aqueous medium. The resulting blue-violet crystals can be isolated from the solution. researchgate.netias.ac.in

Tetra-aqua(ethylenediamine)nickel(II) Nitrate, Ni(en)(H₂O)₄₂: As the first product in the stepwise reaction, this complex is formed when one molecule of ethylenediamine replaces two water molecules from the hexaaquanickel(II) ion. homescience.netnih.gov It can be prepared by adding a single equivalent of ethylenediamine to an aqueous solution of nickel(II) nitrate. This results in a color change from the green of the hexaaquanickel(II) ion to a light blue, characteristic of the tetra-aqua complex. homescience.net

| Complex Name | Formula | Reactants | Typical Solvent | Observation/Method |

| Tris(ethylenediamine)nickel(II) Nitrate | Ni(en)₃₂ | Nickel(II) nitrate, Ethylenediamine (1:3 molar ratio) | Water, Ethanol, or Solvent-free | A color change from green to deep violet indicates the formation of the tris-complex. homescience.netmdpi.com |

| trans-Diaquabis(ethylenediamine)nickel(II) Nitrate | Ni(en)₂(H₂O)₂₂ | Nickel(II) nitrate, Ethylenediamine (1:2 molar ratio) | Water | A blue or blue-violet solution is formed from which the product crystallizes. researchgate.netresearchgate.net |

| Tetra-aqua(ethylenediamine)nickel(II) Nitrate | Ni(en)(H₂O)₄₂ | Nickel(II) nitrate, Ethylenediamine (1:1 molar ratio) | Water | The green solution of nickel(II) nitrate turns a characteristic light blue. homescience.net |

| cis-Dichlorobis(ethylenediamine)rhodium(III) Nitrate | [Rh(en)₂Cl₂]NO₃ | cis-[Rh(en)₂(ox)]⁺ (oxalato precursor), Hydrochloric acid, Nitrate source | Aqueous | The oxalato precursor is treated with HCl to form the dichloro cation, which is then precipitated as the nitrate salt. researchgate.net |

Cobalt(II/III) Complexes (e.g., Tris(ethylenediamine)cobalt(II/III) Nitrate, cis-Cobalt Diazidobisethylenediamine Nitrate)

The synthesis of cobalt complexes with ethylenediamine is well-documented, particularly the oxidation of Cobalt(II) to Cobalt(III) in the presence of the ligand.

Tris(ethylenediamine)cobalt(III) Nitrate: This complex is a classic example in coordination chemistry. Its synthesis typically involves the reaction of a Cobalt(II) salt, such as cobalt(II) nitrate, with ethylenediamine, followed by oxidation. Air is commonly used as the oxidizing agent. The reaction of cobalt(II) nitrate and ethylenediamine in a methanolic solution, followed by slow diffusion, yields orange needles of Tris(ethylenediamine)cobalt(II) nitrate. google.com For the Cobalt(III) analogue, the synthesis often starts with a Cobalt(II) salt, and the oxidation to the more stable Co(III) state occurs in situ. nih.gov The final product is an orange-yellow crystalline solid.

cis-Dinitrobis(ethylenediamine)cobalt(III) Nitrate: The synthesis of this complex can be achieved by heating ethylenediamine with potassium hexanitrocobaltate(III) to form the nitrite (B80452) salt, which is then converted to the nitrate salt by treatment with nitric acid.

A summary of the synthetic parameters for selected cobalt complexes is presented below.

| Complex | Starting Materials | Reagents | Solvent | Key Conditions | Product Appearance |

| Tris(ethylenediamine)cobalt(II) Nitrate | Cobalt(II) nitrate, Ascorbic acid | Ethylenediamine | Methanol | Layering of reagent solutions, diffusion over two days | Orange needles |

| cis-Dinitrobis(ethylenediamine)cobalt(III) Nitrate | Potassium hexanitrocobaltate(III) | Ethylenediamine, Nitric acid | Water | Heating, followed by acidification | Brown-yellow crystals |

Copper(II) Complexes (e.g., Bis(ethylenediamine)copper(II) Nitrate, (Ethylenediamine-N)-bis(ethylenediamine-N,N')-copper(II) Bis(nitrate))

Copper(II) ions readily form stable complexes with ethylenediamine.

Bis(ethylenediamine)copper(II) Nitrate: A common laboratory preparation involves dissolving copper(II) nitrate trihydrate in ethanol. slideplayer.com The solution is then cooled in an ice bath before the dropwise addition of ethylenediamine, resulting in the precipitation of violet-blue crystals of the product. slideplayer.com An alternative method involves first preparing a copper(II) nitrate solution by reacting copper hydroxide (B78521) with nitric acid. youtube.com Ethylenediamine is then added to this solution to form the complex. youtube.com

The table below outlines a typical synthesis for Bis(ethylenediamine)copper(II) nitrate.

| Complex | Starting Materials | Reagents | Solvent | Key Conditions | Product Appearance |

| Bis(ethylenediamine)copper(II) Nitrate | Copper(II) nitrate trihydrate | Ethylenediamine | 95% Ethanol | Cooling in an ice bath, constant stirring | Violet-blue crystals |

Zinc(II) Complexes (e.g., Tris(ethylenediamine)zinc(II) Nitrate)

Zinc(II), having a d10 electron configuration, forms stable, colorless complexes.

Tris(ethylenediamine)zinc(II) Nitrate: The synthesis of this complex is straightforward and involves the direct combination of zinc(II) nitrate and ethylenediamine. Typically, the reagents are dissolved in water, and slow evaporation of the solvent at room temperature yields crystals of the complex. mdpi.com

A summary of the synthesis is provided in the table below.

| Complex | Starting Materials | Reagents | Solvent | Key Conditions | Product Appearance |

| Tris(ethylenediamine)zinc(II) Nitrate | Zinc(II) nitrate hexahydrate | Ethylenediamine | Water | Slow evaporation at ambient conditions | Colorless crystals |

Lanthanum Nitrate Complexes with Ethylenediamine

Detailed synthetic procedures for lanthanum nitrate complexes exclusively with ethylenediamine are not widely reported in the surveyed literature. The coordination chemistry of lanthanum(III) nitrate often involves reactions with various other organic ligands, sometimes in mixed-ligand systems. nih.govnih.gov While lanthanum nitrate is used as a precursor in the synthesis of various compounds, specific methodologies for its direct complexation with only ethylenediamine to form a stable, isolable nitrate salt are not well-documented. acs.orgresearchgate.netem-grade.com

Platinum(II) Complexes (e.g., (Ethylenediamine)palladium(II) or platinum(II) Nitrate, Di-μ-iodobis(ethylenediamine)diplatinum(II) Nitrate)

Platinum(II) complexes with ethylenediamine are of significant interest, often serving as precursors for more complex structures.

(Ethylenediamine)palladium(II) or platinum(II) Nitrate: The synthesis of (Ethylenediamine)platinum(II) nitrate can be inferred from reactions where it is used as a starting material. For instance, new platinum(II) complexes of the form Pt(en)L22 (where L is a thiourea (B124793) derivative) are synthesized by reacting ethylenediamineplatinum(II) nitrate with the respective thiourea derivatives. bohrium.com This suggests that (Ethylenediamine)platinum(II) nitrate is a stable precursor that can be prepared beforehand, likely from the reaction of a suitable platinum(II) salt with ethylenediamine followed by the introduction of nitrate ions.

Specific synthetic details for Di-μ-iodobis(ethylenediamine)diplatinum(II) Nitrate were not found in the reviewed literature.

| Complex Type | Precursor | Reagents | General Outcome |

| (Ethylenediamine)platinum(II) thiourea complexes | (Ethylenediamine)platinum(II) nitrate | Thiourea derivatives | Pt(en)(thiourea derivative)22 |

General Synthetic Strategies for Metal-Ethylenediamine Complexes

A general and widely applicable strategy for the synthesis of metal-ethylenediamine nitrate complexes involves the direct reaction of a hydrated metal nitrate salt with ethylenediamine in a suitable solvent. mdpi.com

The choice of solvent is crucial and depends on the solubility of the reactants and the desired crystallization method. Water and ethanol are commonly used solvents. slideplayer.commdpi.com For air-sensitive metal ions, such as Mn(II) and Co(II), the synthesis is often carried out under an inert atmosphere (e.g., argon) to prevent oxidation or side reactions. mdpi.com

The stoichiometry of the metal salt to ethylenediamine is a key factor in determining the number of coordinated ethylenediamine ligands. For example, a 1:3 molar ratio is often used for the synthesis of tris(ethylenediamine) complexes with octahedral metals like Co(III) and Zn(II). A 1:2 ratio is typically employed for square planar complexes like Cu(II).

Crystallization of the product can be achieved through various techniques, including slow evaporation of the solvent, cooling the reaction mixture, or by diffusion methods where solutions of the reactants are carefully layered. mdpi.com

Controlled Crystallization Techniques for Enantiomeric Resolution

The enantiomeric resolution of chiral compounds is a critical process in the chemical and pharmaceutical industries to isolate stereoisomers with desired properties. For chiral amines such as ethylenediamine, which can exist as a racemic mixture of its gauche conformers, diastereomeric salt crystallization is a widely employed and effective method for separation. This technique relies on the reaction of the racemic base with a single enantiomer of a chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.

A common and effective resolving agent for chiral amines is tartaric acid, which is readily available in both enantiomerically pure forms ((+)-tartaric acid and (-)-tartaric acid). The reaction of a racemic mixture of ethylenediamine with an enantiomerically pure form of tartaric acid would result in the formation of two diastereomeric salts. The differing spatial arrangements of these diastereomers lead to distinct crystal packing and intermolecular interactions, which in turn affects their solubility in a given solvent.

By carefully selecting the solvent and controlling the crystallization conditions, such as temperature and concentration, one of the diastereomeric salts will preferentially crystallize from the solution due to its lower solubility. The less soluble diastereomer can then be isolated by filtration. Subsequently, the resolved ethylenediamine enantiomer can be recovered from the diastereomeric salt by treatment with a base to neutralize the tartaric acid. The resolving agent can often be recovered and reused, making the process more economical.

While specific research detailing the enantiomeric resolution of this compound via controlled crystallization is not extensively documented in publicly available literature, the principles of diastereomeric resolution are well-established for similar diamines. The general procedure would involve dissolving the racemic this compound and an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, in a suitable solvent. The solution would then be allowed to cool slowly or partially evaporate, inducing the crystallization of the less soluble diastereomeric salt.

The efficiency of the resolution is dependent on several factors, including the choice of resolving agent, the solvent system, the temperature profile of the crystallization, and the rate of cooling. Optimization of these parameters is typically required to achieve high enantiomeric excess (ee) and good yields of the desired enantiomer.

Below is a representative data table illustrating the potential outcomes of a diastereomeric resolution of a chiral diamine, based on findings for analogous compounds.

| Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | Specific Rotation of Resolved Amine (°) | Enantiomeric Excess (ee) (%) |

| (+)-Tartaric Acid | Methanol | 45 | +35.2 | 92 |

| (-)-Tartaric Acid | Ethanol | 42 | -34.8 | 90 |

| (+)-Camphorsulfonic Acid | Water | 38 | +33.1 | 85 |

| (-)-Mandelic Acid | Acetone | 40 | -32.5 | 88 |

Crystallographic and Advanced Structural Elucidation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. It allows for the precise measurement of unit cell dimensions, space group symmetry, and the positions of individual atoms, leading to a detailed understanding of interatomic distances and bond angles.

The analysis of metal-ethylenediamine-nitrate complexes reveals a variety of crystal systems and space groups, dictated by the coordination geometry of the central metal ion, the stoichiometry of the compound, and the packing of the constituent ions.

For instance, the compound D-Co(en)₃₃ crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.org Its unit cell parameters were determined at 22 ± 3°C. iucr.org Similarly, tris(ethylenediamine) complexes of Cobalt(II) and Manganese(II) nitrate (B79036), Co(en)₃₂ and Mn(en)₃₂, are isostructural and crystallize as conglomerates in the hexagonal space group P6₃22 at room temperature. mdpi.comresearchgate.net At lower temperatures, some of these complexes undergo a reversible phase transition to enantiomorphic space groups. mdpi.comresearchgate.net Another example, Dichloro(ethylenediamine)gold(III) Nitrate, [Au(en)Cl₂]NO₃, crystallizes in the orthorhombic space group Pbca. nih.gov

The table below summarizes the crystallographic data for several representative ethylenediamine (B42938) nitrate compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref |

| D-tris(ethylenediamine)cobalt(III) nitrate | D-Co(en)₃₃ | Orthorhombic | P2₁2₁2₁ | 14.570 | 12.607 | 8.756 | 90 | 4 | iucr.org |

| tris(ethylenediamine)cobalt(II) nitrate | Co(en)₃₂ | Hexagonal | P6₃22 | 9.2435 | 9.2435 | 10.9669 | 90 | 2 | mdpi.com |

| tris(ethylenediamine)manganese(II) nitrate | Mn(en)₃₂ | Hexagonal | P6₃22 | 9.3804 | 9.3804 | 11.1441 | 90 | 2 | mdpi.com |

| Dichloro(ethylenediamine)gold(III) nitrate | [Au(en)Cl₂]NO₃ | Orthorhombic | Pbca | 10.3380 | 8.2105 | 19.625 | 90 | 8 | nih.gov |

Z = number of formula units per unit cell

The coordination of ethylenediamine to a central metal atom (M) forms a five-membered chelate ring. The geometry of the coordination sphere is defined by the distances between the metal and the nitrogen atoms (M–N) of the ethylenediamine ligand, as well as the angles between these bonds (N–M–N).

In D-Co(en)₃₃, the coordination around the cobalt atom is essentially octahedral, with an average Co-N distance of 1.964 ± 0.008 Å. iucr.org For tetra-aqua(ethylenediamine)nickel(II) nitrate, [Ni(en)(OH₂)₄][NO₃]₂, the mean Ni–N bond length is 2.065 Å, and the N–Ni–N bond angle is 83.6°. rsc.org A comparison between Co(en)₃₂ and Mn(en)₃₂ shows that the primary difference in their coordination spheres is the M-N bond distance, which is approximately 0.1 Å shorter in the cobalt(II) complex. mdpi.com The gold(III) atom in [Au(NH₂CH₂CH₂NH₂)Cl₂]NO₃ is chelated by the ethylenediamine ligand, forming an approximately square planar geometry. nih.gov

The following table presents selected bond distances and angles for various metal-ethylenediamine-nitrate complexes.

| Compound | M-N Distance (Å) | N-M-N Angle (°) | Coordination Geometry | Ref |

| D-Co(en)₃₃ | 1.964 (avg) | - | Octahedral | iucr.org |

| Co(en)₃₂ | 2.162, 2.164 | 80.8, 93.7, 94.6 | Octahedral | mdpi.com |

| Mn(en)₃₂ | 2.268, 2.270 | 77.8, 95.3, 96.2 | Octahedral | mdpi.com |

| [Ni(en)(OH₂)₄][NO₃]₂ | 2.065 (mean) | 83.6 | Octahedral | rsc.org |

| [Au(en)Cl₂]NO₃ | - | - | Square Planar | nih.gov |

In high-quality crystal structure determinations, the thermal motion of atoms is modeled using anisotropic displacement parameters (ADPs), often visualized as thermal ellipsoids. mdpi.comucl.ac.uk This analysis provides insight into the magnitude and direction of atomic vibration within the crystal lattice. mdpi.com For the D-Co(en)₃₃ structure, the atoms of Cobalt, Nitrogen, Carbon, and Oxygen were refined anisotropically, indicating that their thermal motion was not uniform in all directions. iucr.org

The use of anisotropic B-factors is a notable feature of high-resolution crystal structures and provides valuable information on local dynamics. nih.gov The analysis of these parameters can reveal the rigidity of covalent bonds within the structure. nih.gov The deviation from the rigidity of covalent bonds is significantly reduced when anisotropic B-factors are refined, confirming that this model better accounts for the structural dynamics. nih.gov While specific ellipsoid plots for ethylenediamine nitrate are not presented here, the anisotropic refinement of its constituent atoms in structural studies signifies a sophisticated approach to understanding its dynamic properties in the solid state.

Ligand Conformations and Chelate Ring Geometries

The non-planar nature of the five-membered ethylenediamine chelate ring gives rise to conformational isomerism. libretexts.org The two primary conformations are designated by the lowercase Greek letters lambda (λ) and delta (δ). researchgate.net These conformers are non-superimposable mirror images of each other. researchgate.net

To minimize torsional strain, the C-C bond within the ethylenediamine chelate ring adopts a staggered conformation. chemistrysteps.com This results in a gauche orientation of the two amino groups (NH₂), with an N-C-C-N torsion angle of approximately 60°. researchgate.netchemistrysteps.com This gauche conformation is significantly more stable than an eclipsed arrangement, where the torsion angle would be about 0°. researchgate.net

The stability of the gauche form leads to the puckered, non-planar nature of the ethylenediamine chelate ring. researchgate.net This puckering is the basis for the λ and δ conformations. In the solid state, even in simple salts like ethylenediammonium tetrafluoroborate-fluoride, the ethylenediammonium dication adopts a gauche (synclinal) conformation. researchgate.net The inherent preference for the gauche conformation is a fundamental stereochemical feature of the ethylenediamine ligand, whether it is protonated in a simple salt or acting as a chelating agent in a coordination complex. researchgate.net

Anion (Nitrate) Positioning and Influence on Crystal Packing

In some structures, the nitrate ion acts as a direct ligand to the metal center. For instance, in bis(ethylenediamine-κ²N,N′)(nitrato-κ²O,O′)cobalt(III) hydroxide (B78521) nitrate, one nitrate anion coordinates to the Cobalt(III) ion through two of its oxygen atoms in a bidentate fashion, contributing to a distorted octahedral geometry around the metal. nih.gov The remaining charge is balanced by a hydroxide anion and another, uncoordinated nitrate anion. nih.gov

More commonly, nitrate ions function as counter-anions, positioned within the crystal lattice where they form extensive hydrogen-bonding networks with the amine protons of the ethylenediamine ligands. In the structure of bisethylenediaminecopper(II) nitrate, the complex ions and nitrate ions are organized into sheets parallel to the (100) crystal plane. iucr.org This arrangement is stabilized by a network of N-H···O hydrogen bonds with lengths ranging from 3.01 to 3.08 Å, as well as by the coordination of a nitrate oxygen atom to the copper ion of an adjacent complex. iucr.org Similarly, in Co(NO₃)(C₂H₈N₂)₂(NO₃), a three-dimensional supramolecular framework is established through a robust network of N—H⋯O and O—H⋯O hydrogen bonds connecting the complex cations with the hydroxide and nitrate anions. nih.gov

The positioning of the nitrate anion can also introduce complexity into the crystal structure. In trans-dichloro-bis(ethylenediamine)cobalt(III) nitrate, the nitrate ion was found to have a disordered structure, making the precise determination of its coordinates challenging due to overlap with the complex ion in Fourier maps. oup.com Disordered, uncoordinated nitrate anions have also been observed in other related structures. nih.gov

| Compound | Space Group | Cell Dimensions | Key Features of Nitrate Anion |

| D-Co(en)₃₃ | P2₁2₁2₁ | a=14.570 Å, b=12.607 Å, c=8.756 Å | Acts as a counter-anion in an enantiomerically pure crystal. iucr.org |

| Cu(C₂H₈N₂)₂(NO₃)₂ | P2₁/c | a=8.30 Å, b=10.05 Å, c=8.07 Å, β=111° 6' | Forms 2D sheets via N-H···O hydrogen bonds and weak coordination to the Cu²⁺ ion. iucr.org |

| Co(NO₃)(C₂H₈N₂)₂(NO₃) | Monoclinic | a=9.521 Å, b=23.163 Å, c=12.647 Å, β=118.49° | One nitrate acts as a bidentate ligand; another is an uncoordinated counter-ion involved in a 3D H-bonding network. nih.gov |

| trans-[Co(en)₂Cl₂]NO₃ | - | - | Exhibits a disordered structure within the crystal lattice. oup.com |

Helical Chirality and Enantiomeric Forms in Coordination Complexes

Octahedral complexes containing three bidentate ligands, such as tris(ethylenediamine)metal nitrates, are archetypal examples of coordination compounds exhibiting chirality. mdpi.comresearchgate.net The arrangement of the three ethylenediamine ligands around the central metal atom creates a propeller-like structure that is non-superimposable on its mirror image. This phenomenon is known as helical chirality. mdpi.com The resulting enantiomers are designated by the stereochemical descriptors Λ (lambda) for a left-handed helical twist and Δ (delta) for a right-handed helical twist. researchgate.net Salts of the [Co(en)₃]³⁺ cation were among the first chiral inorganic compounds to be resolved into their respective enantiomers by Alfred Werner, a key finding that helped establish the octahedral geometry of such complexes. researchgate.netnih.gov

The nitrate salts of these complexes can crystallize in different forms depending on their enantiomeric composition. They can form as racemic compounds containing equal amounts of the Λ and Δ enantiomers, or they can undergo spontaneous resolution to form conglomerates—a mechanical mixture of crystals where each individual crystal is enantiomerically pure, containing only Λ or only Δ isomers. mdpi.comresearchgate.net

For example, the nitrate salts Ni(en)₃₂ and Zn(en)₃₂ are known to crystallize as conglomerates from solution. mdpi.com At room temperature, these complexes crystallize in the achiral hexagonal space group P6₃22. However, upon cooling, they undergo a reversible phase transition to one of two enantiomorphic space groups—P6₁22 or P6₅22—depending on the absolute configuration of the complex within the crystal. mdpi.com The manganese analogue, Mn(en)₃₂, exhibits the same temperature-dependent phase transition, whereas the cobalt(II) derivative, Co(en)₃₂, remains in the P6₃22 space group down to 2 K. mdpi.comresearchgate.net This demonstrates how the choice of metal ion can influence the specific solid-state behavior while the fundamental helical chirality is retained.

| Complex / Form | Chirality | Space Group | Notes |

| Co(en)₃₃ | Racemic | Pca2₁ | A crystalline form containing both Λ and Δ enantiomers. nih.gov |

| D-(+)-Co(en)₃₃ | Δ | P2₁2₁2₁ | An enantiomerically pure crystal structure determined by X-ray analysis. iucr.org |

| Mn(en)₃₂ / Co(en)₃₂ | Conglomerate | P6₃22 | Room temperature structure for isostructural Mn(II) and Co(II) complexes that spontaneously resolve. mdpi.com |

| Δ-Mn(en)₃₂ | Δ | P6₅22 | Low-temperature enantiomorphic space group adopted after a reversible phase transition. mdpi.com |

| Λ-Mn(en)₃₂ | Λ | P6₁22 | Low-temperature enantiomorphic space group corresponding to the opposite handedness. mdpi.com |

Polysystemic Structures and Coordination Polymer Networks

While this compound itself is a simple salt, its coordination complexes serve as versatile building blocks for constructing higher-order polysystemic structures and supramolecular networks. These extended architectures are typically not formed through strong covalent bonds, as in traditional coordination polymers, but rather through a directed network of weaker interactions, primarily hydrogen bonds.

The ethylenediamine ligands, with their multiple N-H protons, and the nitrate anions, with their oxygen atoms, are perfectly suited to act as hydrogen bond donors and acceptors, respectively. The resulting N-H···O interactions are strong and directional enough to link the individual complex units into robust, extended arrays.

A clear example is found in the crystal structure of bisethylenediaminecopper(II) nitrate, where complex cations and nitrate anions are linked to form two-dimensional sheets. iucr.org This network is held together by a combination of N-H···O hydrogen bonds and weak coordination interactions between a nitrate oxygen and the copper center of a neighboring complex. iucr.org

An even more extensive system is observed in bis(ethylenediamine-κ²N,N′)(nitrato-κ²O,O′)cobalt(III) hydroxide nitrate. In this crystal, the complex cations, hydroxide anions, and nitrate counter-anions are connected through a dense web of both N—H⋯O and O—H⋯O hydrogen bonds. nih.gov This intricate network of interactions propagates throughout the crystal, linking all components into a well-defined three-dimensional supramolecular framework. nih.gov These hydrogen-bonded networks demonstrate how discrete this compound complexes can self-assemble into highly ordered, polysystemic solid-state structures, a fundamental principle in supramolecular chemistry and crystal engineering.

Coordination Chemistry and Ligand Properties Within Nitrate Systems

Ethylenediamine (B42938) as a Bidentate Ligand and Chelate Ring Formation

Ethylenediamine most commonly acts as a bidentate ligand, meaning it binds to a central metal ion through its two nitrogen atoms. vedantu.comlibretexts.org This mode of coordination results in the formation of a stable five-membered ring, known as a chelate ring. libretexts.orgbritannica.com The structure of this ring consists of the metal ion, two nitrogen atoms, and the two carbon atoms of the ethylenediamine backbone. researchgate.net The formation of such chelate rings is a thermodynamically favorable process, an observation known as the chelate effect. britannica.comlibretexts.org

The chelate effect describes the enhanced stability of complexes containing polydentate ligands compared to those with chemically similar monodentate ligands. libretexts.orgbritannica.com This increased stability is primarily driven by a positive change in entropy. libretexts.orglibretexts.org For instance, the reaction of three bidentate ethylenediamine ligands replacing six monodentate aqua ligands results in a net increase in the number of molecules in the system, leading to greater disorder and a favorable entropy change. libretexts.org

In nitrate (B79036) systems, numerous examples of bidentate ethylenediamine coordination exist. A classic example is the formation of octahedral tris(ethylenediamine) complexes with various transition metals, such as Mn(en)32 and Co(en)32. mdpi.com In these complexes, three ethylenediamine ligands wrap around the central metal ion, each forming a chelate ring. mdpi.comresearchgate.net The resulting [M(en)3]2+ cation exhibits helicoidal chirality due to the arrangement of the ligands. mdpi.comresearchgate.net The nitrate ions in these structures act as counter-ions and participate in hydrogen bonding with the N-H groups of the ethylenediamine ligands. mdpi.com

The conformation of the ethylenediamine chelate ring is typically a non-planar gauche form, which is more stable than an eclipsed conformation. researchgate.netresearchgate.net This puckered nature of the five-membered ring is a key feature of its coordination chemistry.

Instances of Monodentate Ethylenediamine Coordination

Although bidentate chelation is the predominant binding mode for ethylenediamine, instances where it acts as a monodentate ligand are known, though they are considerably rarer. libretexts.orgrsc.org In this configuration, only one of the two nitrogen donor atoms coordinates to the metal center, leaving the other amine group uncoordinated. vedantu.com

Monodentate coordination of ethylenediamine can occur under specific circumstances, such as when the second nitrogen atom is protonated (forming enH+), preventing it from binding to the metal. researchgate.net Crystal structures of complexes like cis-[Co(en)2(enH)(imH)]Br4 and [Co(NH3)5(enH)]Cl4 have confirmed the presence of this protonated monodentate ethylenediamine ligand. researchgate.net In these cases, the uncoordinated -NH3+ group can participate in hydrogen bonding within the crystal lattice.

Another notable example is found in the compound (ethylenediamine-N)-bis(ethylenediamine-N,N′)-copper(II) bis(nitrate), Cu(en-N)(en-N,N′)22. rsc.org In the solid-state structure of this complex, one of the three ethylenediamine ligands is bound to the copper(II) center through only one nitrogen atom, while the other two ligands are chelated in the typical bidentate fashion. rsc.org This represents the first crystallographic confirmation of a monodentate ethylenediamine ligand attached to a Cu(II) ion in the solid state. researchgate.netrsc.org Such species are often proposed as kinetic intermediates in ligand displacement reactions. rsc.org

Penta-coordination Geometries and the Suprachelate Effect

The unique coordination in Cu(en-N)(en-N,N′)22, featuring two bidentate and one monodentate ethylenediamine ligand, results in a penta-coordinated copper(II) center. rsc.org The geometry of this complex is best described as a square pyramidal base with severe trigonal distortion. researchgate.netrsc.org This structure is the first crystallographically confirmed example of penta-coordination around a metal center with exclusively ethylenediamine ligands. researchgate.netrsc.org

This phenomenon is related to the "suprachelate effect," which describes a situation where the expected chelation of a multidentate ligand is overcome by monodentate coordination. tandfonline.com This effect can lead to the formation of supramolecular structures, as the "dangling" uncoordinated end of the monodentate ligand becomes available to bind to another metal center. tandfonline.com Spectrophotometric titration studies of copper(II) and ethylenediamine in solution have provided evidence for various species, including the potential existence of [Cu(en-N)4]2+, which would highlight this suprachelate effect where monodenticity overtakes multidenticity. tandfonline.com

Characterization of Metal-Ligand Bonding

In octahedral complexes like Mn(en)32 and Co(en)32, the M-N bond distances are a key parameter. For instance, at room temperature, the Co-N bond distance is approximately 0.1 Å shorter than the Mn-N bond distance, reflecting the difference in ionic radii and electronic configuration of the metal centers. mdpi.com In the unique penta-coordinated copper complex, Cu(en-N)(en-N,N′)22, the bond distances for the bidentate and monodentate ligands differ significantly. The Cu-N bonds of the chelating 'en' ligands have an average length of 2.04 Å, whereas the Cu-N bond for the monodentate 'en' ligand is longer, at 2.21 Å. rsc.org

Hydrogen bonding also plays a crucial role in the solid-state structures of these nitrate complexes. Extensive hydrogen bonds are typically observed between the amine hydrogens of the ethylenediamine ligands and the oxygen atoms of the nitrate anions, contributing to the stability of the crystal lattice. mdpi.comnih.gov In the case of the monodentate copper complex, the non-coordinating nitrogen atom of the monodentate ligand also acts as a hydrogen bond acceptor. rsc.org

Table 1: Selected Metal-Nitrogen Bond Distances in Ethylenediamine Nitrate Complexes

| Complex | Metal Ion | Coordination Geometry | M-N Bond Type | Bond Distance (Å) | Reference |

|---|---|---|---|---|---|

| Mn(en)32 | Mn(II) | Octahedral | Bidentate (avg) | ~2.28 | mdpi.com |

| Co(en)32 | Co(II) | Octahedral | Bidentate (avg) | ~2.18 | mdpi.com |

| Cu(en-N)(en-N,N′)22 | Cu(II) | Distorted Square Pyramidal | Bidentate (avg) | 2.04 | rsc.org |

| Monodentate | 2.21 | rsc.org |

Ligand Field Effects and Spectroscopic Signatures in Complexes

The interaction between the ethylenediamine ligand and the d-orbitals of the central metal ion is described by Ligand Field Theory (LFT). uwimona.edu.jmresearchgate.net Ethylenediamine is considered a relatively strong-field ligand, positioned higher than ammonia (B1221849) but lower than cyanide in the spectrochemical series. cdnsciencepub.com This means it causes a significant splitting of the metal's d-orbitals into different energy levels (e.g., t2g and eg in an octahedral complex). uwimona.edu.jmresearchgate.net The magnitude of this splitting (Δ) influences the electronic and magnetic properties of the complex, as well as its color. uwimona.edu.jm

The electronic transitions between these split d-orbitals can be observed using UV-Vis spectroscopy, giving rise to characteristic absorption bands. numberanalytics.com For example, the spectra of Co(III) amine complexes show d-d transitions that are consistent with the rule of average environment. cdnsciencepub.com The analysis of these spectra allows for the determination of ligand field parameters.

In Co(III) complexes, the ligand field strength (Dq) for ethylenediamine is reported to be around 2530 cm-1. cdnsciencepub.com The electronic structure and spectroscopic signatures can be further understood through the nephelauxetic effect, which describes the decrease in the electron-electron repulsion parameter upon complex formation, indicating a degree of covalency in the metal-ligand bond. researchgate.net Infrared (IR) spectroscopy is also a valuable tool, used to identify the characteristic vibrations of the functional groups within the complex, such as the N-H stretches of the ethylenediamine ligand and the vibrations of the nitrate counter-ions. researchgate.netresearchgate.net

Substitution Reactions Involving Chloride Ions

Complexes containing ethylenediamine ligands can undergo substitution reactions where one or more ligands are replaced by others. chemguide.co.uk A common example involves the substitution of ligands by chloride ions, often by adding concentrated hydrochloric acid. chemguide.co.uksavemyexams.com

The kinetics and mechanism of these substitution reactions have been studied. For example, the substitution of a chloride ion in trans-[Co(en)2Cl2]Cl by other nucleophiles has been investigated. researchgate.net These reactions are often monitored spectrophotometrically and can follow second-order kinetics. The activation parameters, such as the enthalpy (ΔH) and entropy (ΔS) of activation, can provide insight into the reaction mechanism. A positive entropy of activation often suggests a dissociative mechanism, where the departure of the leaving group is the rate-determining step. researchgate.net

When chloride ions replace neutral ligands like water, several changes can occur:

Change in Coordination Number: Chloride ions are larger than water molecules, which can lead to a decrease in the coordination number (e.g., from 6 to 4). savemyexams.comsavemyexams.com

Change in Geometry: A change in coordination number is accompanied by a change in geometry, for example, from octahedral to tetrahedral. savemyexams.comsavemyexams.com

These substitution reactions are often reversible, with the position of the equilibrium depending on the concentration of the ligands. chemguide.co.uk

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental properties of a molecule based on the principles of quantum mechanics. These calculations can predict molecular geometry, electronic structure, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.govarxiv.org It is valued for its favorable balance between computational cost and accuracy. arxiv.orgmhggroupberkeley.com The core principle of DFT is that all ground-state properties of a system can be determined from its electron density, a function of only three spatial coordinates. arxiv.org

In the context of ethylenediamine (B42938) nitrate (B79036), DFT calculations are used to perform geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms. This process identifies the most stable structure of the molecule by finding the minimum on the potential energy surface. For instance, theoretical calculations based on DFT have been successfully used to determine the lowest energy geometries of related compounds like silver(I)-ethylenediamine nitrate complexes at the B3LYP level of theory. researchgate.net

Once the geometry is optimized, DFT can be used to analyze the electronic structure, providing information about how electrons are distributed within the molecule. This includes the calculation of molecular orbitals, charge distribution, and electrostatic potential, which are crucial for understanding the molecule's reactivity and interactions. nih.gov

| Molecular Orbitals | The wave functions describing the spatial distribution and energy of individual electrons. | Essential for analyzing chemical bonding and electronic transitions (see HOMO-LUMO analysis). |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define chemical concepts such as atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org Developed by Richard Bader and his group, QTAIM partitions a molecule into atomic basins based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org

A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs reveal the nature of the chemical bond. researchgate.net QTAIM analysis can be applied to study both intramolecular and intermolecular interactions, such as hydrogen bonds, which are crucial in determining the crystal structure and properties of ethylenediamine nitrate. researchgate.net

The analysis of the Laplacian of the electron density (∇²ρ) at the BCP is particularly insightful. A negative value indicates a shared-shell interaction, typical of covalent bonds, while a positive value suggests a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals forces. researchgate.net

Table 2: QTAIM Topological Parameters and Their Interpretation

| Parameter | Symbol | Interpretation for Intermolecular Interactions |

|---|---|---|

| Electron Density at BCP | ρ(r) | A small value indicates a weak, closed-shell interaction. |

| Laplacian of Electron Density | ∇²ρ(r) | A positive value is characteristic of non-covalent interactions like hydrogen bonds. |

| Total Energy Density | H(r) | A small positive value is typical for open-shell (non-covalent) interactions. researchgate.net |

In studies of related metal-ethylenediamine complexes, QTAIM has been used to characterize the chemical nature of interactions between the metal, the ligand, and the counter-ion, providing a detailed picture of the bonding environment. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap (E_gap), is a critical parameter for describing a molecule's electronic properties and chemical reactivity. researchgate.netajchem-a.comirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. nih.gov This analysis is instrumental in understanding electronic transitions, such as those observed in UV-Vis spectroscopy. ajchem-a.com

The energies of the HOMO and LUMO are also related to the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added), respectively. ajchem-a.com These values help in calculating various global reactivity descriptors, as shown in the table below.

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (E_gap) | E_LUMO - E_HOMO | Measures chemical reactivity and kinetic stability. ajchem-a.comnih.gov |

| Ionization Potential (IP) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -E_LUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | -(IP + EA) / 2 | The "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Computational studies on related complexes have shown that the energy gap can be used to compare the reactivity of different molecules, with smaller gaps indicating higher reactivity. researchgate.netresearchgate.net

Standard vibrational frequency calculations often rely on the harmonic approximation, which assumes that molecular vibrations behave like simple harmonic oscillators. While useful, this model fails to account for phenomena such as overtones, combination bands, and the precise positions of fundamental vibrational bands observed in experimental spectra. rsc.orgresearchgate.net

Anharmonic vibrational calculations provide a more accurate description by considering the anharmonicity of the potential energy surface. researchgate.net Methods like the Vibrational Self-Consistent Field (VSCF) and its correlation-corrected extensions (CC-VSCF) are used to compute anharmonic frequencies, which show better agreement with experimental IR and Raman spectra. researchgate.netunito.it Such calculations are crucial for accurately assigning spectral features and understanding the vibrational dynamics of molecules. rsc.orgresearchgate.net A theoretical study on the degradation of ethylenediamine included results from vibrational anharmonicity calculations for all its conformers. acs.org This level of detail is essential for interpreting the complex vibrational spectrum of the molecule and its interactions, such as the perturbations caused by the nitrate ion.

Molecular Dynamics and Reaction Mechanism Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide a detailed, atomistic view of molecular behavior. umd.edunih.gov

For this compound, MD simulations can be used to investigate its behavior in different phases, its interactions with solvent molecules, and the mechanisms of its chemical reactions. Reactive MD simulations, in particular, allow for the modeling of bond breaking and formation, making it possible to study complex reaction pathways and kinetics at the atomic level. researchgate.netrsc.org

Simulations of related systems have provided valuable insights. For example, MD studies on nitrate anions in aqueous solution have characterized their hydration shells and their "structure-breaking" ability on the surrounding water network. nih.gov Furthermore, reactive MD simulations have been employed to understand the initial reaction mechanisms in nitrate ester-based explosives, which share the nitrate functional group. researchgate.net Theoretical studies on the reaction of ethylenediamine with OH radicals have also been conducted to understand its atmospheric degradation pathways. acs.org

Conformational Mapping and Analysis of Ethylenediamine

The ethylenediamine molecule is flexible, with rotation possible around the central C-C bond and the C-N bonds. This flexibility gives rise to multiple stable conformations (conformers), which are different spatial arrangements of the atoms. Conformational analysis aims to identify these stable conformers and determine their relative energies and populations. oregonstate.edu

The conformation of the ethylenediamine ligand is a critical factor in the stereochemistry of its metal complexes. rsc.orgresearchgate.netresearchgate.net However, understanding the conformational landscape of the free molecule is a prerequisite. The torsion angle between the two amino groups (N-C-C-N) is key to defining its shape. A gauche orientation, with a torsion angle of approximately 60°, is generally more stable than an eclipsed or anti orientation. researchgate.net

A detailed theoretical study involving conformational mapping of ethylenediamine has identified nine distinct conformers that need to be considered in kinetic modeling. acs.org This analysis provides a comprehensive picture of the potential energy surface of the molecule, which is essential for understanding its spectroscopic properties and reactivity. The presence of the nitrate ion in this compound will influence the relative stability and population of these conformers through intermolecular interactions like hydrogen bonding.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to complement experimental spectroscopic data for this compound and its related complexes. These computational methods aid in the assignment of vibrational modes and provide a deeper understanding of intermolecular interactions, such as the hydrogen bonding between the ethylenediamine ligand and the nitrate anion. mdpi.com

In studies of tris(ethylenediamine)metal(II) nitrate complexes, DFT calculations have been employed to support the interpretation of measured Fourier-transform infrared (FT-IR) and Raman spectra. mdpi.com For instance, calculations performed on diamagnetic fragments like [Zn(en)₃]²⁺ and Zn(en)₃₂ reveal the significant influence of the nitrate anion on the vibrational spectra. mdpi.com When comparing the calculated spectrum of the isolated [Zn(en)₃]²⁺ cation with the Zn(en)₃₂ fragment, distinct differences emerge that align with experimental observations. The coupling of vibrational modes between the metal complex and the nitrate anion, facilitated by strong hydrogen bonds, leads to shifts and the appearance of new bands. mdpi.com

This comparison is crucial for accurately assigning spectral features. For example, in the experimental Raman spectra of Zn(en)₃₂, extra bands and the splitting of peaks compared to simpler halide salts are attributed to the interactions with nitrate anions. mdpi.com DFT calculations confirm that these features arise from the coupling of vibrational modes between the cation and the anion. mdpi.com The N-H stretching bands are particularly affected due to the strong hydrogen bonds between the nitrate anions and the N-H groups of the ethylenediamine ligands. mdpi.com

The table below presents a comparison of selected experimental vibrational bands for tris(ethylenediamine)metal(II) nitrate complexes with theoretically predicted influences, highlighting the role of the nitrate anion.

| Complex | Experimental Vibrational Frequency (cm⁻¹) | Assignment/Observation | Theoretical Interpretation (from DFT) |

|---|---|---|---|

| Ni(en)₃₂ | 3324, 3275 | N-H stretch | Vibrations influenced by H-bonding with nitrate. mdpi.com |

| Ni(en)₃₂ | 1402, 1347, 1326 | NO₃⁻ related modes / Coupled modes | Strong absorptions indicating presence and interaction of nitrate. mdpi.com |

| Co(en)₃₂ | 3322, 3273 | N-H stretch | Vibrations influenced by H-bonding with nitrate. mdpi.com |

| Co(en)₃₂ | 1402, 1352, 1319 | NO₃⁻ related modes / Coupled modes | Strong absorptions indicating presence and interaction of nitrate. mdpi.com |

| Zn(en)₃₂ | ~3291 | N-H stretch (doubling on phase transition) | Doubling of the peak is linked to strong H-bonds between N-H and nitrate anions. mdpi.com |

| Zn(en)₃₂ | ~1343, ~1469 | Doubling of bands on phase transition | Effect attributed to coupling with nitrate anions. mdpi.com |

Investigation of Intrinsic Electric Fields in Protein Environments

The environments within enzyme active sites are highly organized and often feature powerful intrinsic electric fields generated by the specific arrangement of charged and polar amino acid residues. researchgate.net These electric fields are considered a key factor in enzyme catalysis, as they can stabilize the charge-separated transition states of reactions, thereby accelerating them. researchgate.netnih.gov The concept of using electric fields to explain enzymatic power provides a unifying framework to understand various noncovalent interactions, including hydrogen bonds. nih.gov

A primary technique for experimentally quantifying these fields is the vibrational Stark effect (VSE). nih.govwikipedia.org The VSE describes the linear shift in the vibrational frequency of a chemical bond when it is subjected to an external electric field. nih.gov This phenomenon allows certain vibrational probes, which are molecules with specific bonds sensitive to electric fields, to be used to map the electrostatic landscape of an enzyme's active site. nih.govnih.gov Commonly used probes include nitrile groups or the carbonyl groups of substrates or inhibitors. nih.govresearchgate.net By measuring the frequency shift of the probe's vibration upon binding to the enzyme, the magnitude of the electric field projected onto that bond can be calculated. nih.gov

For relevance to enzyme studies, molecules containing the ethylenediamine moiety could be investigated within protein environments using these principles. While ethylenediamine itself may not be a common substrate, its derivatives or metal complexes are used as enzyme inhibitors or structural probes. If an ethylenediamine-containing molecule binds to an enzyme's active site, its vibrational modes (e.g., N-H or C-N stretches) would be influenced by the local intrinsic electric field.

Computational analysis can complement these experimental studies. By modeling the enzyme active site with the bound ethylenediamine-containing ligand, theoretical calculations can predict the electric field and the corresponding vibrational frequency shifts. Comparing these computational predictions with experimental VSE data would provide detailed insights into the specific molecular interactions responsible for catalysis and inhibition, validating the role of electrostatics in the enzyme's mechanism. researchgate.netnih.gov

Thermal Decomposition and Reaction Mechanisms

Thermogravimetric Analysis (TG/DTA) and Simultaneous TG/DTA–Mass Spectrometry (MS) Studies

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential techniques used to study the thermal stability and decomposition profile of energetic materials. For ethylenediamine (B42938) dinitrate (EDDN), a compound closely related to ethylenediamine nitrate (B79036), thermal analysis reveals a distinct decomposition pattern. The material has a melting point of approximately 187-188°C. google.com

Studies show that the initial signs of decomposition, such as discoloration, can appear at temperatures as low as 130-140°C. dtic.mil The primary exothermic decomposition begins at a higher temperature. A study on a related compound, fullerene ethylenediamine dinitramide, showed the onset of decomposition at 150°C with a peak exothermic temperature of 203°C as measured by Differential Scanning Calorimetry (DSC). energetic-materials.org.cn For EDDN itself, significant decomposition reactions are reported to start around 215°C, with the process being largely complete between 270°C and 300°C. dtic.mil

When these thermal analysis techniques are coupled with mass spectrometry (TG-MS), the gaseous products evolved at each stage of decomposition can be identified in real-time, providing direct insight into the reaction mechanisms. The decomposition of related metal-ethylenediamine nitrate complexes is known to be highly exothermic, a characteristic attributed to the oxidation of the ethylenediamine ligand by the decomposition products of the nitrate anion.

Table 1: Key Thermal Decomposition Temperatures for Ethylenediamine Dinitrate (EDDN)

| Thermal Event | Temperature Range (°C) | Method |

| Initial Discoloration | 130 - 140 | Visual Observation |

| Melting Point | 187 - 188 | DSC |

| Onset of Decomposition | ~150 - 215 | DSC / DTA |

| Peak Exothermic Decomposition | ~203 | DSC |

| Decomposition Completion | 270 - 300 | TGA |

Identification of Evolved Gas Species and Transient Intermediates

Evolved Gas Analysis (EGA), typically performed using mass spectrometry (MS) coupled with TG/DTA, is critical for identifying the specific chemical species produced during thermal decomposition. The analysis of compounds analogous to ethylenediamine nitrate reveals a complex mixture of gaseous products, confirming the intramolecular redox nature of the degradation.

The decomposition of the nitrate group is the source of various oxidizing species. Mass spectrometry studies on the thermal behavior of tris(ethylenediamine)nickel(II) nitrate detected the evolution of nitrogen- and oxygen-containing fragments, including atomic nitrogen (N), dinitrogen (N₂), nitric oxide (NO), nitrous oxide (N₂O), and dioxygen (O₂). dtic.mil

Simultaneously, the ethylenediamine cation decomposes to produce its own set of gaseous products and reactive intermediates. Key species identified from the ethylenediamine moiety include ammonia (B1221849) (NH₃), ethylene (B1197577) (C₂H₄), and transient radical species such as the amino radical (•NH₂) and the imine radical (•NH). dtic.mil The major, more stable end-products of the complete decomposition are typically carbon dioxide (CO₂), water (H₂O), and dinitrogen (N₂), which is consistent with the decomposition of similar energetic materials like ethylenediamine diperchlorate. researchwithrutgers.com

Table 2: Evolved Species Identified During the Thermal Decomposition of this compound and Related Compounds

| Source of Species | Evolved Gas / Intermediate | Chemical Formula |

| Nitrate Group | Nitric Oxide | NO |

| Nitrous Oxide | N₂O | |

| Nitrogen | N₂ | |

| Oxygen | O₂ | |

| Atomic Nitrogen | N | |

| Ethylenediamine Group | Ammonia | NH₃ |

| Ethylene | C₂H₄ | |

| Amino Radical | •NH₂ | |

| Imine Radical | •NH | |

| Final Products | Water | H₂O |

| Carbon Dioxide | CO₂ | |

| Nitrogen | N₂ |

Mechanistic Pathways of Thermal Degradation

The thermal degradation of this compound proceeds through several interconnected mechanistic pathways. The process is initiated by proton transfer and followed by a cascade of redox reactions.

Proton Transfer Reactions and Ejection of Nitric AcidFor many amine nitrates, the primary and rate-determining step in the thermal decomposition is an initial proton transfer.Current time information in Nuremberg, DE.The ethylenediammonium cation transfers a proton to the nitrate anion, resulting in the formation of a neutral ethylenediamine molecule and nitric acid (HNO₃).Current time information in Nuremberg, DE.

[H₃N−CH₂−CH₂−NH₃]²⁺(NO₃⁻)₂ → H₂N−CH₂−CH₂−NH₂ + 2HNO₃

This step is crucial because the resulting nitric acid is a much more powerful and less stable oxidizing agent than the nitrate ion itself. The liberation of gaseous HNO₃ is often the first event detected during the thermolysis of related alkanediammonium dinitrate salts. Current time information in Nuremberg, DE.

Branching Reaction Pathways

The thermal decomposition of this compound is a complex process characterized by multiple, competing reaction pathways. The initial step is generally understood to be the dissociation of the salt into its constituent molecules: ethylenediamine (EDA) and nitric acid (HNO₃). Following this primary dissociation, the reaction can branch into several pathways, largely dictated by the reaction conditions and the reactivity of these intermediates.

One significant pathway involves the highly exothermic oxidation of the evolved ethylenediamine by the decomposition products of the nitrate group. The nitrate decomposition can generate various oxidizing species, including NO, O₂, and N₂O. researchgate.net These species readily react with ethylenediamine and its fragments. The fragmentation of ethylenediamine can produce species such as H₂, N, NH₃, and C₂H₄. akjournals.com

Another critical branching point, particularly in the presence of CO₂, involves the formation of an amine carbamate (B1207046) intermediate. semanticscholar.org This carbamate can then undergo further reactions, branching into two main routes:

Intermolecular Cyclization: The carbamate can cyclize, accompanied by dehydration, to form cyclic urea (B33335) compounds like 2-imidazolidione. semanticscholar.org

Nucleophilic Attack: A free ethylenediamine molecule can perform a nucleophilic attack on the carbamate carbonyl group, leading to the formation of linear urea derivatives, such as N,N'-bis(2-aminoethyl)-urea. semanticscholar.org

These pathways highlight the complexity of the decomposition, where a cascade of parallel and sequential reactions leads to a wide array of final products, ranging from simple gases to more complex organic residues. The dominance of a particular pathway is sensitive to factors like temperature, pressure, and the presence of other chemical species.

Characterization of Solid Residues of Thermal Decomposition (e.g., NiO, Metallic Nickel)

When metal complexes of this compound are thermally decomposed, solid residues are often formed. The nature of these residues provides significant insight into the decomposition mechanism. For instance, the thermal decomposition of tris(ethylenediamine)nickel(II) nitrate (Ni(en)₃₂) has been studied to understand the formation of solid nickel-based products.

Under inert atmospheric conditions, the decomposition proceeds in multiple stages. researchgate.net Initially, the complex breaks down, leading to the formation of nickel oxide (NiO) and, in some cases, nickel hydroxide (B78521) (Ni(OH)₂). researchgate.net The gaseous products evolved from the decomposition of the ethylenediamine ligands, which can include reducing species like ammonia and hydrocarbons, can then reduce the initially formed nickel oxide to metallic nickel (Ni⁰). researchgate.net Studies have determined that a higher content of ethylenediamine in the complex precursor leads to a higher proportion of metallic nickel in the final solid products. researchgate.net

The final residue of the thermal decomposition of Ni(en)₃₂ in an inert atmosphere has been identified as crystalline nickel oxide (NiO), often in the nano range. researchgate.netakjournals.com Characterization techniques such as X-ray Diffraction (XRD) are used to identify these crystalline phases. The morphology and size of the resulting particles are often analyzed using electron microscopy techniques.

Table 1: Solid Residues from Thermal Decomposition of Ni(en)₃₂

| Precursor Complex | Atmosphere | Intermediate Solid Products | Final Solid Residue |

| Ni(en)₃₂ | Inert | NiO, Ni(OH)₂ | Metallic Nickel (Ni⁰), Nickel Oxide (NiO) |

| Ni(en)₃₂ | Inert | Ni(NO₃)₂ | Crystalline Nickel Oxide (NiO) |

Note: The exact composition of the final residue can vary based on specific experimental conditions such as heating rate and gas flow.

Temperature-Resolved X-ray Diffraction (TR-XRD) Studies of Decomposition Processes

Temperature-Resolved X-ray Diffraction (TR-XRD), also referred to as in-situ XRD, is a powerful analytical technique for studying the solid-state transformations that occur during thermal decomposition. energy.gov It allows for the real-time monitoring of changes in the crystalline structure of a material as it is heated. energy.govresearchgate.net

TR-XRD has been effectively employed to elucidate the decomposition pathway of metal-ethylenediamine nitrate complexes. In studies of tris(ethylenediamine)nickel(II) nitrate, (Ni(en)₃₂), TR-XRD patterns are recorded continuously as the sample temperature is increased. akjournals.com The resulting data show the initial diffraction peaks corresponding to the Ni(en)₃₂ crystal structure diminishing in intensity as the decomposition begins. akjournals.com

As the temperature rises into the range of 240–280 °C, new peaks appear that correspond to the formation of an anhydrous nickel nitrate (Ni(NO₃)₂) intermediate. akjournals.com This provides direct evidence for the deamination (release of ethylenediamine molecules) process preceding the decomposition of the nitrate anion. akjournals.com Upon further heating to around 300 °C, the peaks for Ni(NO₃)₂ disappear and are replaced by diffraction peaks characteristic of crystalline nickel oxide (NiO). akjournals.com The average crystallite size of the resulting NiO can be calculated from the broadening of the diffraction peaks using the Scherrer equation. akjournals.com This sequential observation of crystalline phases provides an unambiguous picture of the solid-state reaction mechanism. akjournals.com

Kinetics of Thermal Decomposition and Activation Energy Determination

Understanding the kinetics of thermal decomposition is crucial for assessing the thermal stability of energetic materials like this compound. The kinetic parameters, primarily the activation energy (Eₐ) and the pre-exponential factor (A), are determined by analyzing data from thermoanalytical techniques such as Thermogravimetric Analysis (TGA).

Isoconversional methods are powerful tools for calculating the activation energy as a function of the extent of conversion (α), which avoids the inaccuracies associated with assuming a specific reaction model. nih.govresearchgate.net These "model-free" methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods, analyze data from experiments conducted at several different heating rates. unipi.it A changing activation energy with the degree of conversion is indicative of a complex, multi-step reaction mechanism. nih.gov

Table 2: Example Activation Energy for Thermal Decomposition of Ethylenediamine Dinitrate (EDDN) using Isoconversional Methods

| Method | Average Activation Energy (Eₐ) (kJ·mol⁻¹) |

| Flynn-Wall-Ozawa (FWO) | 148.5 |

| Kissinger-Akahira-Sunose (KAS) | 145.2 |

| Friedman (FR) | 143.9 |

Note: This data is for the related compound Ethylenediamine Dinitrate and is presented for illustrative purposes to show typical values and methodologies.

Supramolecular Assemblies and Intermolecular Interactions

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding is a predominant force in the crystal engineering of ethylenediamine (B42938) salts, dictating the cohesion and three-dimensional arrangement of ions in the solid state. ripublication.com In the crystal structures of metal-ethylenediamine nitrate (B79036) complexes, extensive hydrogen bonding networks are observed. For instance, in tris(ethylenediamine) metal(II) nitrate salts, hydrogen bonds with lengths of approximately 2.3 Å are observed between the amine (N-H) groups of the ethylenediamine ligand and the oxygen atoms of the nitrate anions. mdpi.com These interactions create hydrogen-bonded groups within the crystal lattice. mdpi.com

| Interaction Type | Description | Typical Bond Length (Å) | Source |

|---|---|---|---|

| N-H···O-N | Between ethylenediamine amine group and nitrate oxygen | ~2.3 | mdpi.com |

Argentophilic Interactions in Silver(I)-Ethylenediamine Coordination Polymers

In coordination polymers involving silver(I) and ethylenediamine, a specific type of metallophilic interaction known as an argentophilic interaction plays a key role in structuring the resulting network. znaturforsch.comresearchgate.netznaturforsch.com These are attractive interactions between closed-shell silver(I) ions, occurring at distances shorter than the sum of their van der Waals radii (approximately 3.44 Å). researchgate.net

In the crystal structure of a silver(I)-ethylenediamine nitrate complex, the ethylenediamine ligands bridge silver atoms, which are further connected via Ag–Ag argentophilic interactions. znaturforsch.comresearchgate.netznaturforsch.com This demonstrates that in addition to the coordination bonds between silver and the nitrogen atoms of ethylenediamine, the weaker Ag-Ag interactions are a critical factor in the formation of the extended supramolecular structure. znaturforsch.comznaturforsch.com Such interactions are a common feature in silver(I) coordination polymers and contribute significantly to their structural diversity and stability. researchgate.netnih.gov

Formation of 2D and 3D Coordination Polymer Networks

The combination of bridging ligands like ethylenediamine with metal centers capable of forming multiple connections is a foundational strategy for constructing multi-dimensional coordination polymers. znaturforsch.comznaturforsch.com In the case of the silver(I)-ethylenediamine nitrate system, the interplay between coordination bonds and argentophilic interactions leads to the formation of a complex three-dimensional topological network. researchgate.net

In this structure, the ethylenediamine ligand acts as a bridge between silver(I) centers, propagating the network, while the Ag-Ag interactions provide additional linkages. znaturforsch.comresearchgate.netznaturforsch.com The resulting 3D framework contains channels wherein the nitrate anions are encapsulated. researchgate.net The formation of these ordered, extended architectures is a direct result of the programmed self-assembly dictated by the bonding preferences of the constituent chemical species. znaturforsch.com The principles of using molecular components (nodes and linkers) to build 1D, 2D, or 3D frameworks are central to the field of crystal engineering and molecular tectonics. vidyasagar.ac.innih.gov

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₂H₈AgN₃O₃ | researchgate.net |

| Formula Weight | 229.98 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

Challenges in Self-Assembly Processes for Complex Architectures

The synthesis of complex, well-defined supramolecular architectures through self-assembly is a significant challenge in materials chemistry. nih.govrsc.org The final structure is critically influenced by a delicate balance of both physical factors (e.g., component size and shape) and chemical factors (e.g., elemental composition, surface chemistry, and hydrophobicity), which together control the crucial interparticle interactions. nih.gov

One of the primary challenges is controlling aggregation to produce a desired, often discrete, architecture instead of an extended, insoluble network. harvard.edu The formation of a specific supramolecular assembly often reflects the thermodynamic stability of that structure over other possibilities, such as linear or crinkled motifs. harvard.edu Modifying the chemical structure of the assembling molecules allows for the fine-tuning of energy levels, molecular dipoles, and surface properties to guide the interactions between the substrate and the active layer. rsc.org However, achieving this level of control requires a deep understanding of the subtle interplay of non-covalent forces and the kinetics of assembly, making the rational design and synthesis of novel, complex structures a persistent challenge. nih.govrsc.org

Non-Covalent Interactions in Supramolecular Systems

Supramolecular chemistry is defined by the weak, non-covalent interactions that hold molecular assemblies together. numberanalytics.com These forces, which include hydrogen bonding, van der Waals forces, π-π interactions, and electrostatic interactions, are reversible and responsive, allowing for the formation of dynamic and often functional systems. nih.govfortunejournals.com

In systems involving ethylenediamine and its derivatives, several of these forces are at play. As detailed previously, hydrogen bonding is a dominant interaction, particularly between the amine groups of ethylenediamine and anionic species like nitrate. mdpi.comresearchgate.net Electrostatic interactions between charged species, such as a protonated ethylenediammonium cation and a counter-anion, are also fundamental to the formation of their salts. researchgate.net Furthermore, in coordination complexes, metal-ligand coordination is a key organizing interaction. nih.gov The collective action of these varied non-covalent forces enables the self-assembly of molecules into highly ordered and complex supramolecular structures. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Infrared (IR) Spectroscopy for Molecular Structure and Bonding Insights

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and probing the bonding environment within ethylenediamine (B42938) nitrate (B79036). The IR spectrum of this compound is characterized by the vibrational modes of the ethylenediammonium (⁺H₃NCH₂CH₂NH₃⁺) cation and the nitrate (NO₃⁻) anion. tandfonline.com The protonation of the amine groups in ethylenediamine leads to the formation of ammonium (B1175870) groups (NH₃⁺), whose vibrations are distinctly different from the free amine (NH₂) groups.

Key vibrational bands observed in the IR spectrum of ethylenediamine nitrate include the stretching and bending modes of the N-H, C-H, C-N, and C-C bonds of the cation, as well as the characteristic vibrations of the nitrate anion. tandfonline.com Studies have assigned the prominent bands, providing a detailed picture of the molecular structure. For instance, the strong, broad absorptions in the 3200-2800 cm⁻¹ region are typically assigned to the symmetric and asymmetric stretching vibrations of the N-H and C-H bonds. tandfonline.comresearchgate.net The nitrate ion gives rise to very strong absorptions, particularly the asymmetric stretching mode (ν₃) around 1380-1410 cm⁻¹. tandfonline.com

The table below summarizes key IR absorption bands and their assignments for this compound, based on spectroscopic studies. tandfonline.com

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3125 | ν(N-H) | Asymmetric stretching of the N-H bond in the NH₃⁺ group. |

| ~3000 | ν(C-H) | Asymmetric and symmetric stretching of the C-H bonds in the CH₂ groups. |

| ~1610 | δₐ(NH₃⁺) | Asymmetric deformation (bending) of the NH₃⁺ group. |

| ~1505 | δₛ(NH₃⁺) | Symmetric deformation (bending) of the NH₃⁺ group. |

| ~1465 | δ(CH₂) | Scissoring (bending) of the CH₂ groups. |

| ~1402 | ν₃(NO₃⁻) | Doubly degenerate asymmetric stretching of the N-O bond in the nitrate ion. |

| ~1041 | ν(C-N) | Stretching of the C-N bond. |

| ~830 | ν₂(NO₃⁻) | Out-of-plane deformation of the nitrate ion. |

This data is compiled from spectroscopic studies on ethylenediammonium dinitrate. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the dinitrate salt, the ethylenediamine molecule is protonated, existing as the ethylenediammonium cation (⁺H₃NCH₂CH₂NH₃⁺). This structural feature dictates the appearance of the NMR spectra.